molecular formula C10H20ClNO2 B2973356 3-(1-Azepanyl)butanoic acid hydrochloride CAS No. 1269053-22-6

3-(1-Azepanyl)butanoic acid hydrochloride

Cat. No.: B2973356
CAS No.: 1269053-22-6
M. Wt: 221.73
InChI Key: CWYQJLDYMRBTLG-UHFFFAOYSA-N
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Description

3-(1-Azepanyl)butanoic acid hydrochloride: is a chemical compound with the molecular formula C10H20ClNO2 and a molecular weight of 221.73 g/mol It is a hydrochloride salt form of 3-(1-azepanyl)butanoic acid, which features a seven-membered azepane ring attached to a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Azepanyl)butanoic acid hydrochloride typically involves the reaction of 1-azepane with butanoic acid under specific conditions. The process may include steps such as:

    Formation of the Azepane Ring: Starting with a suitable precursor, the azepane ring is formed through cyclization reactions.

    Attachment of the Butanoic Acid Moiety: The azepane ring is then reacted with butanoic acid or its derivatives to form the desired compound.

    Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as purification steps such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-(1-Azepanyl)butanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The azepane ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions may vary depending on the substituent, but typical reagents include halogens, alkylating agents, or acylating agents.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azepane derivatives.

Scientific Research Applications

Chemistry: 3-(1-Azepanyl)butanoic acid hydrochloride is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology: In biological research, this compound may be used to study the effects of azepane derivatives on biological systems, including their interactions with enzymes and receptors.

Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals, polymers, and other materials with specific functional properties.

Mechanism of Action

The mechanism of action of 3-(1-Azepanyl)butanoic acid hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The azepane ring structure allows for specific binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

    3-(1-Piperidinyl)butanoic acid hydrochloride: Features a six-membered piperidine ring instead of the seven-membered azepane ring.

    3-(1-Morpholinyl)butanoic acid hydrochloride: Contains a morpholine ring, which includes an oxygen atom in the ring structure.

    3-(1-Pyrrolidinyl)butanoic acid hydrochloride: Has a five-membered pyrrolidine ring.

Uniqueness: 3-(1-Azepanyl)butanoic acid hydrochloride is unique due to its seven-membered azepane ring, which provides distinct steric and electronic properties compared to its six- and five-membered counterparts. This uniqueness can result in different biological activities and chemical reactivity, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(azepan-1-yl)butanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-9(8-10(12)13)11-6-4-2-3-5-7-11;/h9H,2-8H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWYQJLDYMRBTLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)N1CCCCCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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